N'-(3,4-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-4-26-13-5-6-19-15-18(8-10-21(19)26)11-12-24-22(27)23(28)25-20-9-7-16(2)17(3)14-20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJRFHOBRGHLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : 368.52 g/mol
- IUPAC Name : this compound
- CAS Number : 676348-65-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.
Pharmacological Effects
-
Antimalarial Activity :
- The compound has shown significant antimalarial activity in vitro and in vivo. In animal models, it demonstrated an effective dose of 27.74 mg/kg with a high potential to inhibit parasite development and improve survival rates .
- A combination treatment with artesunate resulted in a 99.69% chemosuppression of malaria parasites within five days .
- Neuroprotective Properties :
- Antitumor Activity :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Key Enzymes : The compound has shown promising docking profiles against various target proteins involved in malaria and cancer pathways .
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| FP3 | -34.27 |
| PEPC | -37.44 |
| LDH | -59.14 |
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- In Vivo Studies :
- Toxicology Studies :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of ethanediamide derivatives with modifications on the tetrahydroquinoline and aromatic substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Molecular Comparison of Ethanediamide Derivatives
*Molecular weight inferred from structural analog in .
Key Observations from Structural Comparisons
Substituent Position on Aromatic Rings: The 3,4-dimethylphenyl group in the target compound may confer distinct steric and electronic properties compared to the 2,5-dimethylphenyl isomer (CAS 955775-32-3) . Positional isomerism can influence binding affinity in enzyme-substrate interactions.
Tetrahydroquinoline Modifications: The 1-ethyl group on the tetrahydroquinoline scaffold (target compound) increases lipophilicity relative to the 1-methyl analogs (e.g., ), which may improve membrane permeability but reduce solubility.
Biological Activity Insights: Analogs like the benzodioxol-5-yl derivative (QOD) and indole carboxamide (ICD) in exhibit falcipain inhibition, a mechanism relevant to antimalarial drug development. The target compound’s ethyl and dimethylphenyl groups may optimize steric complementarity with enzyme active sites.
Research Findings and Limitations
- Synthetic Accessibility : Compounds like CAS 955775-32-3 (2,5-dimethylphenyl analog) are commercially available for research, suggesting feasible synthesis routes for the target compound .
- Data Gaps : Direct pharmacological studies (e.g., IC50 values, cytotoxicity) for the target compound are absent in the provided evidence. Comparative analyses rely on structural extrapolation from related molecules.
- SAR Hypotheses: Ethyl vs. methyl on tetrahydroquinoline may balance lipophilicity and metabolic stability. 3,4-Dimethylphenyl could offer better π-π stacking in enzyme pockets than 2,5-isomers.
Q & A
Q. What are the optimal synthetic routes for N'-(3,4-dimethylphenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as tetrahydroquinoline derivatives and substituted phenyl compounds. For example:
Tetrahydroquinoline intermediate : React 1-ethyl-1,2,3,4-tetrahydroquinoline-6-amine with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylenediamine backbone .
Coupling reaction : Combine the intermediate with 3,4-dimethylphenyl isocyanate in anhydrous dichloromethane at 0–5°C to form the ethanediamide bond .
- Key optimizations :
- Temperature control : Lower temperatures reduce side reactions (e.g., hydrolysis of the amide bond).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Yield improvement : Use catalytic agents like DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the tetrahydroquinoline, ethanediamide, and dimethylphenyl groups. For example, the ethyl group on tetrahydroquinoline shows a triplet at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ≈ 434.23 g/mol) and detects impurities .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., resolving disorder in the ethyl group) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer :
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at −20°C in amber vials to prevent photodegradation .
- pH sensitivity : Hydrolysis of the amide bond occurs at pH < 2 or pH > 10. Use buffered solutions (pH 6–8) in biological assays .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s susceptibility to hydrolysis or oxidation, and how can these pathways be modulated?
- Methodological Answer :
- Hydrolysis : Acid-catalyzed cleavage of the ethanediamide bond proceeds via a tetrahedral intermediate. Stabilize the compound using electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring .
- Oxidation : The tetrahydroquinoline moiety is prone to oxidation at the C3 position. Add antioxidants (e.g., BHT) to reaction mixtures or use inert atmospheres (N₂/Ar) .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like serotonin receptors (5-HT₂A). The dimethylphenyl group may occupy hydrophobic pockets, while the ethanediamide forms hydrogen bonds .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD values to identify conformational shifts .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments in triplicate .
- Off-target profiling : Perform high-throughput screening (HTS) against a panel of 50+ targets to identify nonspecific interactions .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodological Answer :
- Disordered groups : The ethyl substituent on tetrahydroquinoline often exhibits positional disorder. Use SHELXL’s PART and ISOR commands to refine anisotropic displacement parameters .
- Twinned crystals : Apply the TwinRotMat option in SHELXL to deconvolute overlapping reflections .
Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving the tetrahydroquinoline core?
- Methodological Answer :
- Directing groups : Introduce a temporary acetyl group at the C7 position to steer electrophiles (e.g., Br₂) to the C6 position, followed by deprotection .
- Catalytic systems : Use Pd(OAc)₂ with ligands like PPh₃ to achieve C–H functionalization at specific sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
